molecular formula C8H14N4O B13317814 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine

Cat. No.: B13317814
M. Wt: 182.22 g/mol
InChI Key: CEOKVHXXLGDCLM-UHFFFAOYSA-N
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Description

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)morpholine (CAS 1247143-63-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of novel therapeutic agents. It features a molecular framework that incorporates both 1,2,4-triazole and morpholine pharmacophores, two privileged scaffolds known to confer a wide range of biological activities . The 1,2,4-triazole nucleus is a well-documented structural component in numerous clinically used drugs, including antifungals (e.g., fluconazole, voriconazole), anticonvulsants, and anticancer agents . Its mechanism of action in antifungal applications, for instance, often involves inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key target in fungal ergosterol biosynthesis . Research indicates that incorporating a morpholine ring into molecular structures can enhance biological activity; one study on voriconazole analogs found that the presence of a morpholine moiety contributed to the most potent growth inhibition against a panel of ten fungal pathogens . As a specialized building block, this compound is primarily used by researchers in pharmaceutical companies, universities, and biotechnology firms for the development of new active compounds. The molecular formula is C8H14N4O with a molecular weight of 182.220 g/mol . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(4-ethyl-1,2,4-triazol-3-yl)morpholine

InChI

InChI=1S/C8H14N4O/c1-2-12-6-10-11-8(12)7-5-9-3-4-13-7/h6-7,9H,2-5H2,1H3

InChI Key

CEOKVHXXLGDCLM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN=C1C2CNCCO2

Origin of Product

United States

Preparation Methods

Method Overview:

  • Starting Materials:

    • 4-alkyl-4H-1,2,4-triazole-3-thioles (with R = ethyl for the target compound)
    • Morpholine derivatives or morpholine derivatives with suitable leaving groups (e.g., bromomethyl or chloromethyl derivatives)
    • Sodium hydroxide (NaOH) as a base
  • Reaction Conditions:

    • Microwave irradiation at 600 W
    • Reaction time: 30 minutes
    • Solvent: 1-propanol or acetonitrile

Reaction Scheme:

4-alkyl-4H-1,2,4-triazole-3-thiol + Morpholine derivative
  → Microwave irradiation (600 W, 30 min)
  → 2-(4-alkyl-4H-1,2,4-triazol-3-yl)morpholine

Yield and Optimization:

Parameter Conditions Yield (%) Reference
Microwave power 600 W 97
Reaction time 30 minutes
Solvent 1-propanol

This method is advantageous due to its high yield, short reaction time, and scalability, making it suitable for industrial applications.

Synthesis via Nucleophilic Substitution of Halogenated Precursors

Another well-established route involves nucleophilic substitution reactions of halogenated heterocycles with morpholine derivatives.

Stepwise Procedure:

Reaction Conditions:

Parameter Conditions Reference
Base NaOH or K2CO3
Solvent Acetonitrile or ethanol
Temperature Reflux (~80°C)
Reaction time 12-24 hours

Outcome:

This method yields This compound with yields typically exceeding 80%, depending on reaction optimization.

Multi-Step Synthesis Involving Hydrazine and Cyclization

A more intricate route involves initial formation of hydrazine derivatives followed by cyclization to form the triazole ring, as outlined in and.

Key Steps:

  • Hydrazine Condensation:
    React ethyl hydrazine with suitable aldehydes or ketones to form hydrazone intermediates.

  • Cyclization:
    Cyclize hydrazones with reagents such as phosphoryl chloride or via microwave-assisted methods to form the triazole ring.

  • Attachment to Morpholine:
    Functionalize the triazole core with morpholine through nucleophilic substitution or amidation.

Reaction Conditions:

Parameter Conditions Reference
Cyclization reagent Phosphoryl chloride or microwave ,
Temperature 100-120°C or microwave irradiation
Reaction time 2-4 hours or 30 minutes (microwave)

Advantages:

  • Allows for diverse substitution patterns
  • Suitable for synthesizing analogs with different substituents at the 4-position

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reactions Reaction Conditions Typical Yield (%) References
Microwave-assisted synthesis 4-alkyl-4H-1,2,4-triazole-3-thiol + Morpholine derivatives Nucleophilic substitution + microwave 600 W, 30 min, 1-propanol/acetonitrile 97 ,
Halogenated precursor route Halogenated triazoles + Morpholine Nucleophilic substitution Reflux, 12-24 h, acetonitrile/ethanol >80
Hydrazine cyclization route Hydrazines + aldehydes/ketones + Morpholine Cyclization + substitution Microwave or reflux, 2-4 h Variable (~70-85%) ,

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine

This compound is a chemical compound that belongs to the class of triazole derivatives, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound has potential applications in chemistry, biology, medicine, and industry.

Chemical Applications

This compound serves as a building block in the synthesis of complex molecules. Its chemical reactions include oxidation, reduction, and substitution to form derivatives.

Common Reagents and Conditions :

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride
  • Substitution Reagents: Halogenating agents, alkylating agents

Biological Applications

This compound is investigated for its potential as an enzyme inhibitor or receptor ligand. Triazole derivatives can bind to the heme moiety of cytochrome P450 enzymes, influencing their metabolic pathways and leading to pharmacological effects.

Medical Applications

This compound is explored for potential therapeutic properties, including antimicrobial and anticancer activities.

Antimicrobial Activity: Triazole derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, this compound has moderate activity against Gram-positive bacteria and high activity against Gram-negative bacteria.

Anticancer Properties: Triazole derivatives can inhibit the proliferation of various cancer cell lines and have shown potent inhibitory effects on tumor necrosis factor-alpha (TNF-α) release and cell viability in peripheral blood mononuclear cells (PBMCs). Studies show that treatment with this compound resulted in a dose-dependent reduction in cell viability in various carcinoma cell lines.

Anti-inflammatory Effects: This compound has been evaluated for its anti-inflammatory properties, with the presence of specific substituents in the triazole ring linked to enhanced anti-inflammatory activity.

Industrial Applications

This compound is utilized in the development of new materials and chemical processes.

  • Study 1: Evaluation of Antimicrobial Activity
    • This compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was lower than conventional antibiotics used as controls.
  • Study 2: Anticancer Activity Assessment
    • Treatment with this compound resulted in a dose-dependent reduction in cell viability in various carcinoma cell lines, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit the activity of certain enzymes by binding to their active sites. For example, it can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs . Additionally, the compound can interact with DNA and RNA, leading to potential anticancer and antiviral effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine with structurally related analogs:

Compound Name Substituents on Triazole Core Melting Point (°C) Yield (%) Key Spectral Data (δ, ppm) Biological Activity Reference
This compound 4-Ethyl, 3-morpholine Not reported Not reported Not available Not reported N/A
4-((5-((Cyclohexylmethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine 4-Ethyl, 3-(morpholinomethyl), 5-cyclohexylthio 66–68 86 $ ^1 \text{H} $-NMR: 1.41 (CH$_3$), 2.52–3.66 (morpholine) Antifungal, antimicrobial
4-((4-Methyl-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine 4-Methyl, 3-(morpholinomethyl), 5-pyridinylthio 118–120 90 $ ^1 \text{H} $-NMR: 7.18–8.44 (pyridine) Immunomodulatory, antioxidant
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine 4-Methyl, 3-(morpholinomethyl), 5-decylthio 155–157 88 $ ^1 \text{H} $-NMR: 1.24–1.55 (cyclohexyl) High antifungal activity
4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol 4-Ethyl, 3-thiol, 5-(morpholinosulfonyl)phenyl Not reported Not reported Molecular weight: 354.5 g/mol Not reported

Key Observations:

Substituent Effects on Melting Points :

  • Ethyl-substituted analogs (e.g., compound 8 in ) exhibit lower melting points (66–68°C) compared to methyl-substituted derivatives (118–120°C for compound 12 ), likely due to reduced crystallinity from bulkier substituents.
  • Thioether-linked groups (e.g., pyridin-2-ylthio or decylthio) increase molecular complexity and polarity, correlating with higher bioactivity .

Spectral Characterization :

  • Morpholine protons typically appear as triplets at δ 2.52–3.66 ppm in $ ^1 \text{H} $-NMR .
  • Pyridine or cyclohexyl substituents produce distinct aromatic or aliphatic proton signals (e.g., δ 7.18–8.44 for pyridine ).

Biological Activity: Antifungal Activity: Decylthio-substituted derivatives (e.g., 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) demonstrate broad-spectrum antifungal effects, attributed to the long alkyl chain enhancing membrane penetration .

Toxicity Considerations

While toxicity data for this compound are unavailable, related compounds like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine have undergone acute and subacute toxicity evaluations in animal models, showing low systemic toxicity at therapeutic doses .

Biological Activity

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine is a heterocyclic compound that integrates a morpholine ring with a 1,2,4-triazole moiety. This unique structure endows it with significant biological activities, particularly in antimicrobial and anticancer domains. The presence of an ethyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical formula for this compound is C10_{10}H14_{14}N4_{4}O. Its structural features are essential in determining its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit notable antimicrobial properties. For instance:

  • Antibacterial Properties : Similar triazole derivatives have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies have demonstrated that this compound can inhibit the growth of several Gram-positive and Gram-negative bacteria .
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus25
Escherichia coli22
Bacillus subtilis20

Antifungal Activity

The triazole derivatives are also recognized for their antifungal properties. Compounds similar to this compound have been effective against fungi such as Candida albicans and Aspergillus species .

Antitumor Properties

Emerging studies highlight the potential anticancer effects of this compound. For example:

  • Cell Line Studies : In vitro assays on various cancer cell lines indicate that this compound exhibits significant cytotoxicity. It has been shown to inhibit cell proliferation in human colon cancer (HCT116) cell lines with an IC50_{50} value comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50_{50} (µM)Reference
HCT1165.0
MCF77.5

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • DNA Interaction : Molecular docking studies suggest that the triazole ring may interact with DNA gyrase and other nucleic acid targets, disrupting replication processes in cancer cells .

Case Studies

Recent investigations into the biological efficacy of this compound include:

Study on Antimicrobial Efficacy

In a study published in PMC, researchers evaluated the antimicrobial activity of various triazole derivatives against ESKAPE pathogens (a group of bacteria known for antibiotic resistance). The results indicated that compounds similar to this compound exhibited promising antibacterial profiles .

Evaluation of Anticancer Activity

Another study focused on the anticancer properties of triazole derivatives found that this compound significantly inhibited tumor cell proliferation and induced apoptosis in vitro .

Q & A

Basic: What analytical methods are validated for quantifying 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine in pharmaceutical formulations?

Answer:
Validated analytical methods include UV-Vis spectrophotometry and gas chromatography-mass spectrometry (GC-MS) . Spectrophotometric quantification (e.g., at λmax ~260–280 nm) requires ethanol as a solvent due to the compound’s insolubility in water, with validation parameters (linearity: R² ≥0.99, recovery 98–102%, precision RSD <2%) . GC-MS is used for identifying the compound and excipients in formulations, leveraging retention indices and fragmentation patterns for specificity .

Basic: How is the solubility profile of this compound determined, and which solvents are optimal for formulation?

Answer:
Solubility is assessed via shake-flask method in solvents like ethanol, methanol, isopropanol, and dimethyl sulfoxide (DMSO). Ethanol is preferred for formulations due to low toxicity and compatibility with soft dosage forms (e.g., ointments). Insolubility in water necessitates solvent optimization for bioavailability enhancement .

Advanced: What computational strategies predict the bioactivity and ADMET properties of 1,2,4-triazole derivatives?

Answer:
In silico modeling uses molecular descriptors (e.g., logP, topological polar surface area) and machine learning (e.g., QSAR, FCM-GRNN) to predict antifungal activity and ADMET profiles. Tools like SwissADME and molecular docking (AutoDock Vina) assess binding affinities to fungal CYP450 targets .

Advanced: How do structural modifications at the triazole ring influence pharmacological efficacy?

Answer:
Modifications (e.g., alkylation, aryl substitution) alter electron density and steric effects. For example, ethyl groups at the 4-position enhance lipophilicity, improving membrane permeability, while morpholine rings contribute to hydrogen bonding with biological targets. SAR studies correlate these changes with anti-inflammatory and antifungal potency .

Basic: What synthetic routes are documented for 1,2,4-triazole-morpholine hybrids?

Answer:
Common routes include:

  • Cyclocondensation : Reaction of thiosemicarbazides with morpholine derivatives under acidic conditions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes) and improves yields (75–85%) via controlled heating .

Advanced: What in vitro/in vivo models evaluate anti-inflammatory potential?

Answer:

  • In vitro : COX-2 inhibition assays (IC50 determination) and TNF-α suppression in RAW 264.7 macrophages.
  • In vivo : Carrageenan-induced paw edema in rats, measuring edema reduction (%) and histopathological analysis .

Advanced: How are crystallographic data contradictions (e.g., disorder/twinning) resolved?

Answer:
SHELXL refinement applies twin laws (e.g., two-fold rotation) and disorder modeling (PART instructions). High-resolution data (>1.0 Å) and Hirshfeld surface analysis validate hydrogen-bonding networks. ORTEP-III visualizes thermal ellipsoids to confirm atomic positions .

Basic: What spectroscopic techniques confirm the structure of synthesized derivatives?

Answer:

  • <sup>1</sup>H NMR : Chemical shifts (δ 2.4–3.1 ppm for morpholine protons; δ 1.2–1.4 ppm for ethyl groups).
  • IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N triazole) and 1100–1150 cm⁻¹ (C-O-C morpholine) .

Advanced: How do nanoparticle delivery systems enhance bioavailability?

Answer:
Chitosan nanoparticles (prepared via ionic gelation) improve solubility and sustained release. Particle size (150–200 nm, PDI <0.3) and zeta potential (+25 mV) are optimized for mucosal adhesion. In vitro release studies (pH 6.8 buffer) show >80% release over 24 hours .

Advanced: How do crystallographic intermolecular interactions correlate with stability?

Answer:
X-ray studies reveal N–H···O hydrogen bonds between triazole N-H and morpholine O (distance: 2.8–3.0 Å) and π-π stacking (3.5 Å) between triazole rings. These interactions stabilize crystal packing, confirmed by thermal analysis (TGA/DSC) showing decomposition >200°C .

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